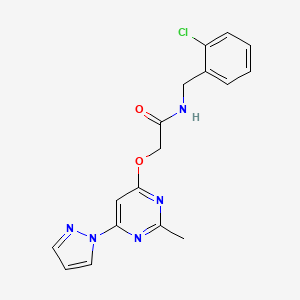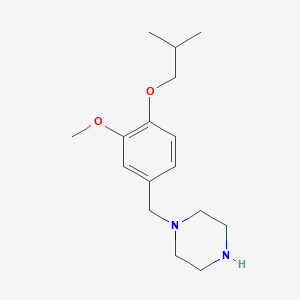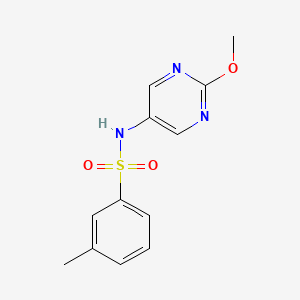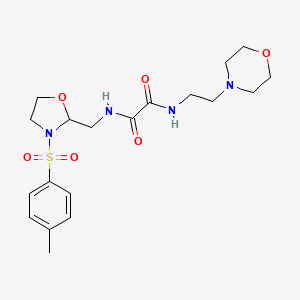
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide, also known as FMBT, is a synthetic compound that has been widely used in scientific research. FMBT is a member of the benzothiazole family of compounds, which have been found to have a wide range of biological activities.
Mechanism of Action
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide inhibits the activity of GSK-3β by binding to a specific site on the protein. This binding prevents GSK-3β from phosphorylating its downstream targets, leading to a cascade of events that ultimately results in the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide has been shown to have a number of biochemical and physiological effects. Inhibition of GSK-3β by N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide has been found to result in the activation of the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation. N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway of apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide is its selectivity for GSK-3β. This selectivity allows researchers to study the specific effects of GSK-3β inhibition without interfering with other cellular processes. However, N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide has some limitations as well. For example, N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of potential future directions for research on N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide. One area of interest is the development of more potent and selective inhibitors of GSK-3β. Another area of interest is the study of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide in animal models of disease, to better understand its potential therapeutic applications. Finally, the use of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide in combination with other drugs may provide new avenues for the treatment of a variety of diseases.
Synthesis Methods
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide can be synthesized by reacting 4-fluoro-3-methylbenzothiazol-2-amine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide.
Scientific Research Applications
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide has been widely used in scientific research due to its ability to selectively target certain biological pathways. N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide has been found to inhibit the activity of a protein called glycogen synthase kinase-3β (GSK-3β), which is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in a number of diseases, including Alzheimer's disease, cancer, and diabetes.
properties
IUPAC Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S/c1-21-15-11(19)6-5-7-14(15)26-18(21)20-17(22)10-8-12(23-2)16(25-4)13(9-10)24-3/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCECOIBWUKMAFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2949238.png)
![N-cyclopentyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2949240.png)





![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2949253.png)

![3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B2949256.png)

![[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)